molecular formula C9H8OSe B14570907 (Prop-2-yne-1-seleninyl)benzene CAS No. 61713-65-3

(Prop-2-yne-1-seleninyl)benzene

Cat. No.: B14570907
CAS No.: 61713-65-3
M. Wt: 211.13 g/mol
InChI Key: KISHTAJNTBNPHB-UHFFFAOYSA-N
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Description

(Prop-2-yne-1-seleninyl)benzene is a selenium-containing aromatic compound characterized by a benzene ring substituted with a propargyl seleninyl group (–Se(O)–CH₂–C≡CH). The seleninyl moiety introduces unique electronic and steric effects due to selenium’s larger atomic radius (1.16 Å vs. sulfur’s 1.04 Å) and polarizability compared to lighter chalcogens. The propargyl group enables reactivity in cycloadditions, nucleophilic additions, and transition-metal-catalyzed transformations, while the seleninyl group may enhance electrophilicity at the benzylic position .

Properties

CAS No.

61713-65-3

Molecular Formula

C9H8OSe

Molecular Weight

211.13 g/mol

IUPAC Name

prop-2-ynylseleninylbenzene

InChI

InChI=1S/C9H8OSe/c1-2-8-11(10)9-6-4-3-5-7-9/h1,3-7H,8H2

InChI Key

KISHTAJNTBNPHB-UHFFFAOYSA-N

Canonical SMILES

C#CC[Se](=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

The following table summarizes key differences between (Prop-2-yne-1-seleninyl)benzene and related compounds:

Compound Name Molecular Formula Substituent Group Key Properties References
This compound C₉H₇OSe –Se(O)–CH₂–C≡CH High polarizability; potential for redox activity due to selenium’s lone pairs [Inferred]
4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile C₁₂H₆N₂O –O–CH₂–C≡CH, –CN Crystalline solid; strong electron-withdrawing effects from cyano groups
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS –S–CH₂–C≡CH, –CN Moderate stability; unclassified hazards in preliminary safety assessments
1-Iodo-2-(hex-1-ynyl)benzene C₁₂H₁₃I –I, –C≡C–C₄H₉ Halogenated alkyne; iodine enhances electrophilic aromatic substitution

Key Observations :

  • Cyano substituents (e.g., in ) strongly withdraw electron density, contrasting with the seleninyl group’s mixed electronic effects.
  • Thermal Stability : Selenium’s lower bond dissociation energy (Se–C: ~234 kJ/mol vs. S–C: ~272 kJ/mol) may reduce thermal stability compared to sulfur analogs like (Prop-2-yn-1-ylsulfanyl)carbonitrile .

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